Diethylthiocarbamyl thiocyanate

Description

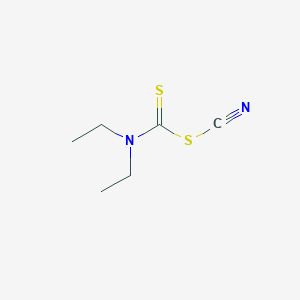

Diethylthiocarbamyl thiocyanate (DETCT) is a sulfur-containing organic compound characterized by a diethylthiocarbamyl group (-SC(S)NEt₂) bonded to a thiocyanate (-SCN) moiety. Thiocyanates are versatile in organic synthesis, often participating in cycloaddition reactions, nucleophilic substitutions, and rearrangements due to the electrophilic nature of the thiocyanate group .

The diethylthiocarbamyl group enhances steric bulk and electron-withdrawing effects, which may influence DETCT’s solubility, stability, and reactivity compared to simpler thiocyanates like methyl thiocyanate or tetrabutylammonium rhodanide .

Properties

CAS No. |

73908-99-3 |

|---|---|

Molecular Formula |

C6H10N2S2 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

cyano N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C6H10N2S2/c1-3-8(4-2)6(9)10-5-7/h3-4H2,1-2H3 |

InChI Key |

RHWXMBGBCGRCBH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylthiocarbamyl thiocyanate can be synthesized through various methods. One common approach involves the reaction of diethylamine with carbon disulfide to form diethylthiocarbamate, which is then treated with thiocyanogen to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where diethylamine and carbon disulfide are reacted under controlled conditions. The intermediate diethylthiocarbamate is then subjected to thiocyanogen in a continuous process to produce the final compound. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Diethylthiocarbamyl thiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethylthiocarbamyl thiocyanate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting microbial infections.

Industry: this compound is used in the production of rubber chemicals, pesticides, and other industrial products.

Mechanism of Action

The mechanism of action of diethylthiocarbamyl thiocyanate involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes, disrupting their normal function. The compound’s thiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares DETCT (inferred properties) with structurally related thiocyanates from the evidence:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Diethylthiocarbamyl Thiocyanate* | C₅H₁₀N₂S₂ | ~178.3 (estimated) | -SC(S)NEt₂, -SCN |

| Methyl Thiocyanate | C₃H₂N₂S₂ | 130.18 | -SCN, -CH₂-SCN |

| Tetrabutylammonium Rhodanide | C₁₇H₃₆N₂S | 300.549 | [N⁺(C₄H₉)₄], [SCN⁻] |

*Note: DETCT’s molecular weight is estimated based on analogous structures.

Thermal and Chemical Stability

- Fluorinated Allyl Thiocyanates (e.g., compound 28 in ): Undergo [3,3]-sigmatropic rearrangements to isothiocyanates upon heating (e.g., 60°C in toluene). DETCT may exhibit similar rearrangement tendencies but with slower kinetics due to steric bulk .

- Aryl Thiocyanates (e.g., 7h in ): Exhibit high thermal stability (melting point 307–308°C) due to aromatic conjugation. DETCT’s aliphatic substituents likely reduce thermal stability compared to aryl analogs .

Spectroscopic and Analytical Data

- IR Spectroscopy : Thiocyanate groups typically show ν(SCN) stretches near 2050–2150 cm⁻¹. DETCT’s carbamyl group may introduce additional bands at ~1660 cm⁻¹ (C=O/C=S) .

- NMR : In aryl thiocyanates (), ¹³C NMR signals for C=S and C=N appear at 153–165 ppm. DETCT’s aliphatic carbons would resonate at lower fields (δ 10–50 ppm for CH₂/CH₃ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.